Tert-butyl 2-iodoacetate

Dendrimer chemistry Zwitterionic surface modification Charge-neutralization alkylation

tert-Butyl 2-iodoacetate (CAS 49827-15-8) is an α-iodo ester belonging to the tert-butyl haloacetate class, with the molecular formula C₆H₁₁IO₂ and a molecular weight of 242.05 g/mol. It exists as a light-yellow to yellow liquid at ambient temperature, with a density of approximately 1.614 g/cm³ and a predicted boiling point of 206.4 °C at 760 mmHg.

Molecular Formula C6H11IO2
Molecular Weight 242.05 g/mol
CAS No. 49827-15-8
Cat. No. B041203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-iodoacetate
CAS49827-15-8
SynonymsIodoacetic Acid 1,1-Dimethylethyl Ester;  2-Iodoacetic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC6H11IO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CI
InChIInChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
InChIKeyQYPDJIDQEZDFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Iodoacetate (CAS 49827-15-8): Core Physicochemical and Structural Profile for Laboratory Sourcing


tert-Butyl 2-iodoacetate (CAS 49827-15-8) is an α-iodo ester belonging to the tert-butyl haloacetate class, with the molecular formula C₆H₁₁IO₂ and a molecular weight of 242.05 g/mol . It exists as a light-yellow to yellow liquid at ambient temperature, with a density of approximately 1.614 g/cm³ and a predicted boiling point of 206.4 °C at 760 mmHg . The compound's defining structural features are a primary alkyl iodide at the α-carbon—conferring strong electrophilic reactivity—and a tert-butyl ester that enables acid-labile carboxyl protection with steric bulk that can moderate reaction selectivity . Commercially available purities range from 95% to 98% (GC), and the material is commonly stabilized with metallic copper to inhibit free-radical decomposition during storage .

Why tert-Butyl 2-Iodoacetate Cannot Be Freely Replaced by Other Alkyl Haloacetates in Critical Alkylation Workflows


Alkyl haloacetates are often treated as functionally interchangeable alkylating agents; however, the combination of leaving group (I vs. Br vs. Cl) and ester moiety (tert-butyl vs. methyl vs. ethyl) produces orthogonal reactivity profiles that materially affect conversion, enantioselectivity, reaction kinetics, and downstream deprotection compatibility. In direct comparative experiments, tert-butyl iodoacetate yields intermediate conversion in charge-neutralization alkylation (85%) relative to its bromo counterpart (93%) but with a fundamentally different leaving-group departure rate that alters both the rate and selectivity-determining step [1]. In catalytic enantioselective Reformatsky reactions, switching from ethyl iodoacetate to tert-butyl iodoacetate reduces enantiomeric excess from 68% to 56% while increasing isolated yield from 98% to 99% and substantially prolonging reaction time, demonstrating that the ester group is not a spectator . These quantifiable divergences mean that substituting one α-halo ester for another without re-optimization can lead to failed reactions, poor ee, or unproductive consumption of precious advanced intermediates. The quantitative evidence below maps exactly where tert-butyl 2-iodoacetate differs from its closest structural analogs.

Quantitatively Differentiated Performance of tert-Butyl 2-Iodoacetate vs. Closest Analogs: Evidence for Scientific Selection


Alkylation Conversion Efficiency: tert-Butyl Iodoacetate vs. tert-Butyl Bromoacetate, Methyl Iodoacetate, and Sodium Salts in Dendrimer Functionalization

In a systematic optimization of dendrimer quaternization using various alkylating agents, tert-butyl iodoacetate achieved 85% conversion to the quaternary ammonium product after deprotection, compared with 93% for tert-butyl bromoacetate, 79% for methyl iodoacetate, and 77% for methyl bromoacetate under identical stoichiometric conditions [1]. Sodium iodoacetate gave 87% conversion, but its ionic nature precluded the ester-protected approach necessary for sequential functionalization strategies [1]. The intermediate conversion of tert-butyl iodoacetate reflects a balance between the superior leaving-group ability of iodide (driving faster initial alkylation) and the steric retardation imparted by the bulky tert-butyl ester, which moderates over-alkylation while preserving the option for acidolytic deprotection to reveal the free carboxylate.

Dendrimer chemistry Zwitterionic surface modification Charge-neutralization alkylation

Enantioselective Reformatsky Reaction: tert-Butyl vs. Ethyl Iodoacetate with Benzaldehyde under Chiral Schiff Base Catalysis

When benzaldehyde was subjected to catalytic enantioselective Reformatsky conditions using chiral Schiff base 1 and Me₂Zn under Ar–O₂, tert-butyl iodoacetate delivered the corresponding chiral β-hydroxy ester in 99% isolated yield with 56% ee (S), whereas ethyl iodoacetate under identical conditions (Et₂O, room temperature) gave 98% yield with 68% ee (S) . Critically, the reaction with tert-butyl iodoacetate required significantly longer time to reach completion compared with ethyl iodoacetate, directly evidencing the steric deceleration imposed by the tert-butyl ester . This yield/ee trade-off—higher chemical yield but diminished enantioselectivity—constitutes a quantifiable differentiation relevant to route selection where either throughput or optical purity is the primary optimization goal.

Asymmetric synthesis Reformatsky reaction Chiral β-hydroxy esters

Leaving-Group Propensity: Iodide vs. Bromide in α-Halo tert-Butyl Esters Governs SN2 Reaction Rates

Gas-phase kinetic measurements establish a consistent reactivity order for SN2 and E2 reactions: iodide > trifluoroacetate > bromide, reflecting the inverse relationship between leaving-group basicity and nucleofugality [1]. In condensed phase, the order is iodide > bromide > trifluoroacetate [1]. Quantitative rate coefficient data for alkyl halides show that replacement of bromide with iodide at a primary carbon accelerates bimolecular substitution by approximately one to two orders of magnitude, depending on nucleophile identity and solvent [2]. As applied to tert-butyl 2-iodoacetate vs. tert-butyl bromoacetate, this fundamental leaving-group differential translates into faster initial alkylation kinetics for the iodo compound, a property exploited in syntheses where rapid, irreversible alkylation is required before competing side reactions intervene.

Physical organic chemistry Nucleophilic substitution Leaving-group ability

Density and Physical Handling: tert-Butyl Iodoacetate vs. tert-Butyl Bromoacetate in Laboratory and Pilot-Scale Operations

The physical properties of tert-butyl 2-iodoacetate differ markedly from its bromo analog in ways that affect practical laboratory and pilot-scale handling. tert-Butyl 2-iodoacetate has a density of approximately 1.614 g/cm³ at 20 °C, whereas tert-butyl bromoacetate has a reported density of 1.321–1.338 g/cm³ . This ~0.3 g/cm³ difference means that for the same reaction stoichiometry, the iodo compound occupies roughly 18% less volume per mole, affecting solvent volume calculations and vessel sizing. Additionally, the iodo compound requires refrigerated storage (2–8 °C) with protection from light and air, and is often stabilized with copper powder to inhibit iodide oxidation and radical decomposition , whereas tert-butyl bromoacetate can typically be stored at ambient temperature with standard exclusion of moisture . The higher density also facilitates phase separation when aqueous workup is employed.

Laboratory handling Physical properties Scale-up compatibility

Orthogonal Protecting-Group Strategy: tert-Butyl Ester Enables Acidolytic Deprotection Independent of the Iodoacetyl Electrophile in Multi-Step Syntheses

A defining functional advantage of tert-butyl 2-iodoacetate relative to methyl or ethyl iodoacetate is the orthogonality of its ester protecting group. The tert-butyl ester is selectively cleaved under acidic conditions (e.g., TFA, HCl/dioxane, or formic acid) that leave the iodoacetyl electrophile intact, whereas methyl and ethyl esters require strongly basic or nucleophilic saponification conditions that would competitively hydrolyze or displace the α-iodo substituent [1]. This orthogonality was explicitly leveraged in the synthesis of water-soluble archazolid derivatives, where tert-butyl iodoacetate was used to alkylate a piperidone intermediate, and subsequent acidic cleavage of the tert-butyl ester revealed the free carboxylic acid without compromising the elaborated iodoacetyl-derived substructure [2]. By contrast, if methyl iodoacetate had been employed, the ester deprotection would have necessitated conditions incompatible with the α-iodo functionality.

Protecting-group chemistry Orthogonal deprotection Medicinal chemistry synthesis

High-Impact Application Scenarios for tert-Butyl 2-Iodoacetate Rooted in Quantitative Differentiation Evidence


Controlled Sequential Alkylation of Multivalent Dendrimer Scaffolds Requiring Intermediate Reactivity

In the synthesis of fully zwitterionic, functionalized dendrimers, the alkylation step must convert tertiary amines to quaternary ammonium groups without over-alkylating or generating elimination byproducts. The 85% conversion achieved with tert-butyl iodoacetate (vs. 93% for the bromo analog and 79% for methyl iodoacetate) provides a controlled-reactivity window that balances sufficient electrophilicity to drive the reaction forward against the steric moderation of the tert-butyl ester that suppresses multiple alkylation events [1]. The subsequent acidolytic deprotection then cleanly liberates the zwitterionic carboxylate, an orthogonal step that would be chemically incompatible with methyl or ethyl esters due to competing α-iodo displacement [2]. Researchers designing dendrimer-based drug delivery vehicles or surface coatings should specify tert-butyl 2-iodoacetate when the synthetic sequence demands both controlled single-site alkylation and late-stage carboxylate unveiling without protecting-group crossover.

High-Yield Synthesis of Chiral β-Hydroxy tert-Butyl Esters via Enantioselective Reformatsky Reaction

For synthetic routes where chemical yield is prioritized over maximum enantiomeric excess—for instance, in the preparation of β-hydroxy ester intermediates intended for subsequent enzymatic resolution or chiral chromatography—tert-butyl iodoacetate delivers a near-quantitative 99% isolated yield in the Reformatsky reaction with benzaldehyde under chiral Schiff base catalysis [1]. Although the enantioselectivity (56% ee) is 12 percentage points lower than that achieved with ethyl iodoacetate (68% ee), the 99% yield ensures minimal loss of valuable aldehyde substrate and reduces the downstream purification burden for non-chiral-pool starting materials [1]. This scenario is particularly relevant in medicinal chemistry programs where racemic or enantioenriched β-hydroxy acid derivatives are needed for structure–activity relationship studies, and chemical throughput outweighs the cost of chiral separation.

Synthesis of Water-Soluble Derivatives of Complex Natural Products Bearing Base-Sensitive Functionality

The synthesis of water-soluble archazolid derivatives, potent V-ATPase inhibitors with anticancer potential, employs tert-butyl iodoacetate as a key alkylating agent specifically because the tert-butyl ester can be removed under acidic conditions that preserve both the iodoacetyl-derived substructure and the base-sensitive polyketide framework of the natural product [1]. The alternative—using methyl or ethyl iodoacetate—would necessitate basic ester hydrolysis (NaOH or LiOH) that would simultaneously hydrolyze the α-iodo group and potentially degrade the macrolide core [2]. This established precedent in archazolid chemistry directly validates tert-butyl 2-iodoacetate as the reagent of choice for medicinal chemistry campaigns involving base-labile natural product scaffolds, where orthogonal protection of the carboxylic acid is a non-negotiable synthetic requirement.

Kinetic Alkylation of Sterically Hindered Enolates Where Leaving-Group Reactivity Governs Product Distribution

In the C-alkylation of sterically congested enolates, where competing O-alkylation and elimination pathways erode yield, the intrinsically higher SN2 reactivity of the iodide leaving group relative to bromide becomes the decisive selectivity factor. tert-Butyl iodoacetate has been successfully employed with the bulky phosphazene base BTPP to alkylate a sterically hindered guanidine-derived enolate, delivering the C-alkylated product in 54% yield despite significant steric impedance at the nucleophilic carbon [1]. The same transformation attempted with tert-butyl bromoacetate would be expected to proceed with substantially lower conversion due to the 10- to 100-fold slower leaving-group departure of bromide compared to iodide in SN2 manifolds [2]. This scenario applies directly to complex molecule total synthesis where crowded enolate alkylations represent a recurring strategic challenge.

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